Tiafenacil
Overview
Description
Tiafenacil is a new active ingredient proposed for registration as a contact herbicide . It is a protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide from the pyrimidinedione chemical class . It is expected to be useful for herbicide-resistance management, providing an alternative for controlling glyphosate-resistant Palmer amaranth in cotton, suppressing glyphosate-resistant marestail in corn and soybeans, and controlling waterhemp in corn and soybean .
Synthesis Analysis
The synthesis of Tiafenacil involves several steps, including extraction using acidified acetonitrile, clean-up by octadecylsilane (C18) and graphitized carbon black (GCB), and detection using liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) .
Molecular Structure Analysis
Tiafenacil has a molecular formula of C19H18ClF4N3O5S . It belongs to the pyrimidinedione class of herbicides .
Chemical Reactions Analysis
Tiafenacil is a non-selective herbicide that is effective against both dicots and monocots . It exhibits herbicidal activity at concentrations ranging from 1 to 50 μM . When plant tissue is treated with Tiafenacil in darkness, there is an accumulation of protoporphyrin IX .
Physical And Chemical Properties Analysis
Tiafenacil is a solid substance . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Mode of Action as a Herbicide
Tiafenacil, marketed as Terrad'or™, is a new protoporphyrinogen IX oxidase (PPO)-inhibiting pyrimidinedione herbicide. It inhibits recombinant PPO enzymes from various plant species, including amaranth, soybean, arabidopsis, and rapeseed, with an IC50 of 22 to 28 nM. Its effectiveness as a non-selective herbicide against both dicots and monocots, such as velvetleaf, amaranth, barnyardgrass, soybean, rapeseed, rice, and maize, has been established. It induces accumulation of protoporphyrin IX in plant tissues, leading to increased malondialdehyde content and decreased chlorophyll fluorescence values upon light exposure (Park et al., 2018).
Environmental Behavior in Agricultural Settings
A study on the dissipation of tiafenacil in citrus orchard soils across five provinces in China found that the half-life of tiafenacil ranged from 0.26 to 4.19 days. Its dissipation rate was positively correlated with soil organic matter content and negatively correlated with soil pH. These findings suggest that tiafenacil could be a safe alternative to glyphosate for weed control in citrus orchards (Gao et al., 2021).
Efficacy in Soybean Fields
Tiafenacil, combined with metribuzin, has shown potential in managing glyphosate-resistant horseweed in soybean fields. It provides comparable control to industry-standard herbicide treatments, suggesting its utility in glyphosate-resistant weed management strategies in soybean (Westerveld et al., 2021).
Safety and Effectiveness in Dry Beans
Research indicates that tiafenacil applied preemergence at various concentrations caused minimal visible injury to different types of dry beans, including azuki, kidney, small red, and white beans. This suggests that tiafenacil can be a useful addition to current strategies for controlling grass and broadleaf weeds prior to bean emergence (Soltani et al., 2021).
Residue Analysis in Fruits
A method for the simultaneous determination of tiafenacil and its six metabolites in fruits has been developed, using liquid chromatography coupled with tandem mass spectrometry. This analytical method aids in establishing maximum residue limits and monitoring tiafenacil residues in fruits (Hu et al., 2020).
Tolerance in Peppermint
Studies on 'Redefined Murray Mitcham' peppermint tolerance to tiafenacil post-harvest show that lower rates of tiafenacil resulted in less persistent injury, suggesting a potential use for tiafenacil in peppermint cultivation (Meyers et al., 2022).
Developing New Herbicides
Research on the design, synthesis, and screening of new phenyl pyrazole-based protoporphyrinogen oxidase inhibitors, inspired by tiafenacil, highlights the ongoing efforts to develop herbicides with improved resistance profiles and herbicidal activity against resistant weeds (Mattison et al., 2023).
Future Directions
Tiafenacil is proposed to be registered for pre-plant and pre-emergence burndown use in corn (all types except sweet corn), cotton, soybeans, and wheat . It is expected to be useful for managing herbicide-resistant weeds, which presents a significant financial, production, and pest management issue for growers throughout the nation .
properties
IUPAC Name |
methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPZPIXUPELRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF4N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873394 | |
Record name | Tiafenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiafenacil | |
CAS RN |
1220411-29-9 | |
Record name | Tiafenacil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiafenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIAFENACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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